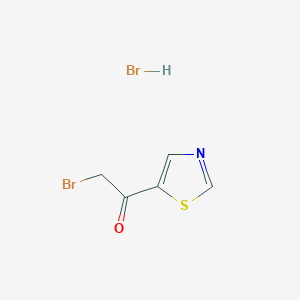

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide

概要

説明

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide is a chemical compound with the molecular formula C5H5Br2NOS and a molecular weight of 286.97 g/mol. This compound is known for its significant research potential due to its diverse range of properties. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.

化学反応の分析

Types of Reactions

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Cycloaddition: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

科学的研究の応用

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

作用機序

The mechanism of action of 2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

類似化合物との比較

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide can be compared with other thiazole-containing compounds, such as:

Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.

生物活性

2-Bromo-1-(thiazol-5-yl)ethanone hydrobromide is a thiazole derivative notable for its diverse biological activities. This compound, characterized by its brominated thiazole ring and an ethanone functional group, has shown potential in various pharmacological applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key findings from recent studies, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The molecular formula of this compound is CHBrNS, with a molecular weight of approximately 286.97 g/mol. The presence of the bromine atom and the carbonyl group contributes to its reactivity, making it suitable for nucleophilic substitution and condensation reactions.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight | 286.97 g/mol |

| Appearance | Grey solid |

| Purity | ~95% (commercial samples) |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and signaling pathways. This inhibition may contribute to its anticancer properties by altering lipid signaling in cancer cells .

- Cytotoxicity : Studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. For instance, certain derivatives showed IC50 values comparable to cisplatin, a standard chemotherapy drug .

- Apoptosis Induction : The compound can induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death pathways. This effect is mediated through alterations in cellular signaling pathways such as the MAPK pathway.

Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

Anticancer Activity

A study evaluating thiazole derivatives reported promising anticancer activities with specific derivatives exhibiting IC50 values around 14.6 µM against MCF-7 cells. Molecular docking studies indicated favorable interactions with the target protein Rab7b, suggesting potential as lead compounds for anticancer drug development .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its structural characteristics allow it to disrupt microbial cell membranes or interfere with essential metabolic processes within the cells .

Case Studies

- Cytotoxicity Evaluation : In a controlled experiment, different concentrations (1 µM to 200 µM) of this compound were tested on MCF-7 cells using the MTT assay method. Results indicated a dose-dependent decrease in cell viability, confirming its cytotoxic potential .

- Molecular Docking Studies : Molecular docking simulations revealed that this compound effectively binds to the active sites of target proteins involved in cancer progression, enhancing its potential as an anticancer agent .

特性

IUPAC Name |

2-bromo-1-(1,3-thiazol-5-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIMCLNSUNSKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。